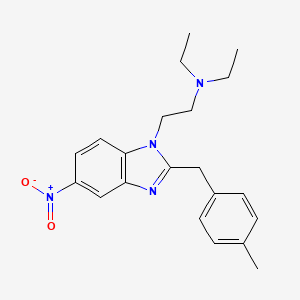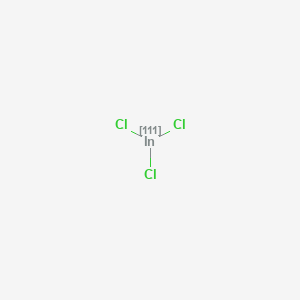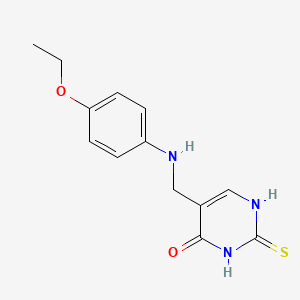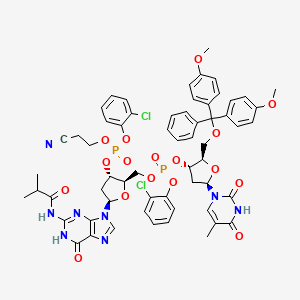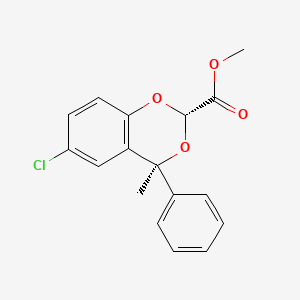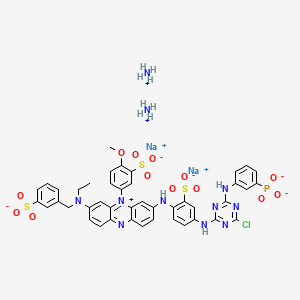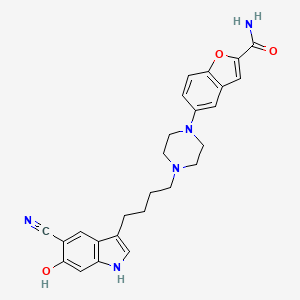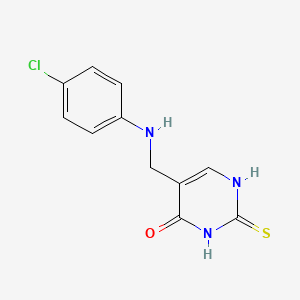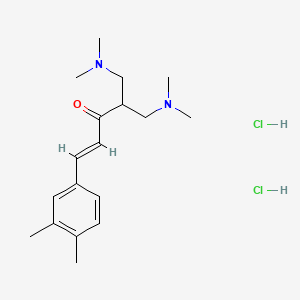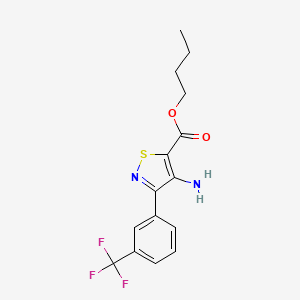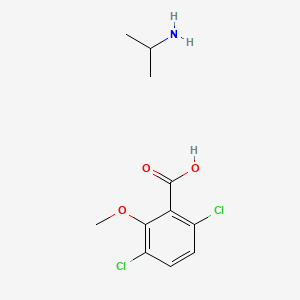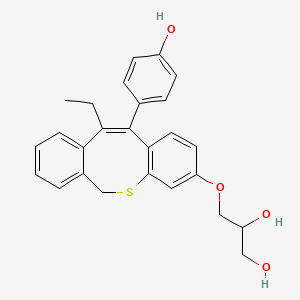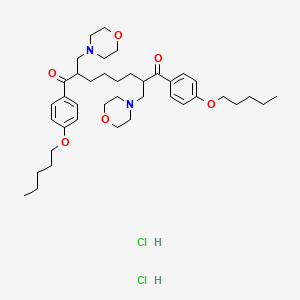
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features morpholine and pentyloxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The synthetic route often includes:
Formation of Intermediate Compounds: Initial steps may involve the preparation of morpholine derivatives and pentyloxyphenyl intermediates.
Coupling Reactions: These intermediates are then coupled under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired octanedione structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The morpholine and pentyloxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of the octanedione structure.
Scientific Research Applications
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride involves its interaction with molecular targets through its morpholine and pentyloxyphenyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-(pentyloxy)phenyl)-1,8-octanedione dihydrochloride stands out due to its unique combination of morpholine and pentyloxyphenyl groups. Similar compounds include:
2,7-Bis(4-morpholinylmethyl)-1,8-diphenyloctane-1,8-dione: Lacks the pentyloxyphenyl groups, resulting in different chemical behavior.
2,7-Bis(3-(4-morpholinyl)propyl)-4-{[2-(1-pyrrolidinyl)ethyl]amino}benzo[lmn][3,8]phenanthroline: Features different substituents, leading to distinct applications and properties.
Properties
CAS No. |
138371-25-2 |
|---|---|
Molecular Formula |
C40H62Cl2N2O6 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-pentoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C40H60N2O6.2ClH/c1-3-5-9-25-47-37-17-13-33(14-18-37)39(43)35(31-41-21-27-45-28-22-41)11-7-8-12-36(32-42-23-29-46-30-24-42)40(44)34-15-19-38(20-16-34)48-26-10-6-4-2;;/h13-20,35-36H,3-12,21-32H2,1-2H3;2*1H |
InChI Key |
OBUXEUKBQLDBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCCC)CN4CCOCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


